

An In-depth Technical Guide to the Spectroscopic Data of 2-Phenylaziridine

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Compound of Interest

Compound Name: 2-Phenylaziridine

Cat. No.: B142167

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This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound **2-phenylaziridine**. It is intended for researchers, scientists, and professionals in the field of drug development who require a detailed understanding of the structural characterization of this molecule. This document presents available spectroscopic data from Nuclear Magnetic Resonance (^1H NMR, ^{13}C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) in a structured format. Detailed experimental protocols for acquiring such data are also provided.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **2-phenylaziridine**.

Table 1: ^1H NMR Spectroscopic Data for a Representative N-Substituted **2-Phenylaziridine**

It is important to note that while extensive searches have been conducted, specific, experimentally-derived ^1H NMR data for unsubstituted **2-phenylaziridine** is not readily available in the public domain. The data presented below is for 1-ethyl-**2-phenylaziridine** and is included to provide a representative example of the expected proton environment of the **2-phenylaziridine** core.

Proton Assignment	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
-CH ₃ (ethyl group)	1.17	t	9.6
Aziridine CH ₂	1.65	d	8.8
Aziridine CH ₂	1.89	d	4.4
Aziridine CH	2.30	dd	4.4, 4.8
Phenyl H	7.17-7.31	m	-

Table 2: ¹³C NMR Spectroscopic Data for **2-Phenylaziridine**[\[1\]](#)

Carbon Assignment	Chemical Shift (δ) ppm
Aziridine C	Not explicitly assigned
Phenyl C	Not explicitly assigned
Reference	Org. Magn. Resonance 8, 79(1976)

Table 3: IR Spectroscopic Data for (R)-**2-Phenylaziridine**[\[2\]](#)

Vibrational Mode	Frequency (cm ⁻¹)
N-H Stretch	(Expected ~3300)
C-H Stretch (Aromatic)	(Expected 3100-3000)
C-H Stretch (Aliphatic)	(Expected 3000-2850)
C=C Stretch (Aromatic)	(Expected ~1600)
Source	SpectraBase

Table 4: Mass Spectrometry Data for **2-Phenylaziridine**[\[1\]](#)

m/z	Relative Intensity	Proposed Fragment
119	High	$[M]^+$ (Molecular Ion)
118	High	$[M-H]^+$
104	Moderate	$[M-NH]^+$ or $[C_8H_8]^+$
91	High	$[C_7H_7]^+$ (Tropylium ion)
77	Moderate	$[C_6H_5]^+$ (Phenyl cation)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

- 1H and ^{13}C NMR Spectroscopy:
 - Sample Preparation: Dissolve approximately 5-10 mg of **2-phenylaziridine** in 0.5-0.7 mL of a deuterated solvent (e.g., $CDCl_3$, $DMSO-d_6$). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with the analyte signals.
 - Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for 1H NMR and 75 MHz or higher for ^{13}C NMR.
 - Data Acquisition for 1H NMR: Acquire the spectrum using a standard pulse-acquire sequence. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
 - Data Acquisition for ^{13}C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 0-220 ppm) is required. Due to the low natural abundance of ^{13}C , a larger number of scans and a longer relaxation delay may be necessary.

- Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

2.2 Infrared (IR) Spectroscopy

- Sample Preparation:
 - Neat Liquid: If **2-phenylaziridine** is a liquid, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).
 - KBr Pellet (for solids): If the sample is a solid, grind a small amount (1-2 mg) with anhydrous potassium bromide (KBr) (approx. 100-200 mg) to a fine powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
- Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
- Data Acquisition: Record a background spectrum of the empty sample holder (or the pure KBr pellet). Then, place the sample in the instrument and record the sample spectrum. Typically, spectra are collected over a range of 4000-400 cm^{-1} .
- Data Analysis: The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm^{-1}). Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

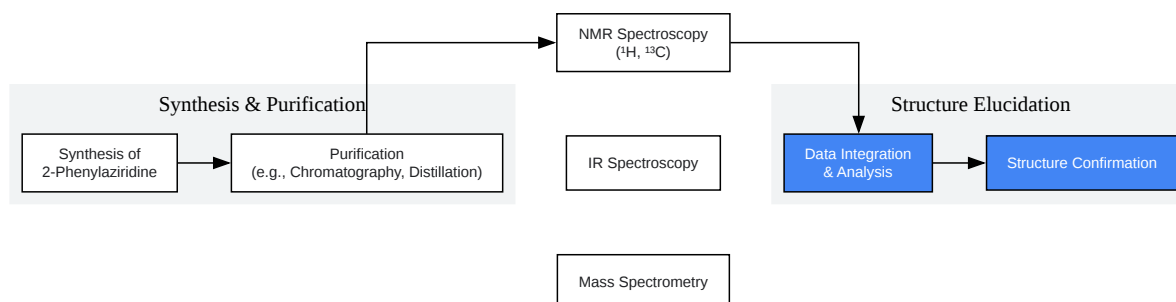
2.3 Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of **2-phenylaziridine** in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer. Common techniques include direct infusion or coupling with a chromatographic method like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
- Ionization: Ionize the sample using an appropriate method. Electron Ionization (EI) is a common hard ionization technique that provides detailed fragmentation patterns. Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to preserve the molecular ion.

- **Mass Analysis:** Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection and Data Analysis:** Detect the ions and generate a mass spectrum, which plots the relative abundance of ions versus their m/z ratio. Analyze the molecular ion peak to determine the molecular weight and the fragmentation pattern to deduce the structure of the molecule.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like **2-phenylaziridine**.



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Caption: General workflow for the synthesis, purification, and spectroscopic characterization of **2-phenylaziridine**.

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References

- 1. 2-Phenylaziridine | C₈H₉N | CID 275933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (R)-2-Phenylaziridine | C₈H₉N | CID 11018848 - PubChem [pubchem.ncbi.nlm.nih.gov]
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